molecular formula C16H20N4O2 B2850093 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1788769-15-2

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2850093
CAS No.: 1788769-15-2
M. Wt: 300.362
InChI Key: SBDFEBJJPAHWMN-UHFFFAOYSA-N
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Description

(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS# 1788769-15-2) is a high-purity chemical reagent featuring a piperidine scaffold strategically substituted with pyrazole and methoxypyridine pharmacophores. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating neurological and oncological targets. Compounds incorporating the 1-(1-benzoylpiperidin-4-yl)methanamine scaffold, which is structurally related to this product, have demonstrated potent and selective agonism for the 5-HT1A serotonin receptor . Such receptors are critically involved in regulating mood and motor functions, making them prominent targets for developing novel therapeutic agents for conditions like depression, Parkinson's disease, and other central nervous system disorders . The distinct piperidine-pyrazole core is a privileged structure in drug discovery, also appearing in compounds investigated as inhibitors for various enzymatic targets, including Salt Inducible Kinase 2 (SIK2) . The synthetic flexibility of this scaffold allows researchers to explore structure-activity relationships and functional selectivity, such as developing biased agonists that preferentially activate specific signaling pathways like ERK1/2 phosphorylation over others . This product is provided as a characterized research chemical with confirmed identity. It is supplied for laboratory research applications exclusively and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, receptor binding studies, and investigations of neuropharmacological mechanisms.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-22-15-14(4-2-7-17-15)16(21)19-10-5-13(6-11-19)12-20-9-3-8-18-20/h2-4,7-9,13H,5-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDFEBJJPAHWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. Generally, the pharmacokinetic properties of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors. The 2-methoxy group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution. .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its target, and its overall efficacy. .

Biological Activity

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a piperidine ring linked to a pyrazole moiety and a methoxypyridine, which may contribute to its biological properties. The structural formula can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

Research indicates that compounds with similar structures often exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymes : Many pyrazole derivatives inhibit key enzymes involved in cellular processes, such as Na+/K+-ATPase and acetylcholinesterase (AChE) .
  • Antioxidant Activity : Pyrazoles have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific oncogenes .

Biological Activity Data

Activity TypeReferenceObserved Effect
Anticancer Inhibition of glioma cell growth
Enzyme Inhibition Strong AChE inhibition with IC50 values < 5 µM
Antioxidant Significant reduction in oxidative stress markers
Antimicrobial Moderate activity against Salmonella typhi

Case Study 1: Anticancer Activity

A study evaluated the effect of similar pyrazole derivatives on human glioma cell lines. The results demonstrated that these compounds significantly inhibited cell growth by disrupting the Na+/K+-ATPase activity, which is crucial for maintaining cellular ion balance and membrane potential. The most effective derivatives showed up to a ten-fold increase in growth inhibition compared to standard treatments .

Case Study 2: Enzyme Inhibition

In another investigation, a series of synthesized pyrazole derivatives were tested for their ability to inhibit AChE. The compounds displayed varying degrees of inhibitory activity, with some achieving IC50 values below 5 µM, indicating strong potential for treating conditions like Alzheimer's disease .

Case Study 3: Antioxidant Properties

Research on the antioxidant capacity of related pyrazole compounds revealed that they could significantly lower levels of reactive oxygen species (ROS) in vitro. This suggests a protective role against oxidative damage in cells, which is a common pathway in many diseases .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of molecules that incorporate both pyrazole and piperidine moieties, which are known for their diverse biological activities. The molecular structure can be represented as follows:

  • Molecular Formula : C17H20N4O
  • Molecular Weight : 300.37 g/mol

The presence of the pyrazole ring is significant as it is often associated with various pharmacological effects, including anti-inflammatory and analgesic properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone exhibit antimicrobial activity. For instance, pyrazole derivatives have been shown to inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties. A study published in Medicinal Chemistry highlighted the effectiveness of pyrazole derivatives against resistant strains of bacteria, emphasizing their potential in treating infections caused by multidrug-resistant organisms .

Anticancer Activity

The compound's structure suggests possible applications in oncology. Pyrazole-based compounds have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. One notable study found that a related compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value in the low micromolar range .

Neurological Applications

The piperidine component of the compound is crucial for its interaction with neurotransmitter systems. Research indicates that similar compounds can act as glycine transporter inhibitors, which may have implications for treating neurological disorders such as schizophrenia and anxiety disorders. A study identified a related piperidine derivative that effectively inhibited GlyT1 with high potency, suggesting potential use in managing conditions linked to glycine dysregulation .

Case Study 1: Antimicrobial Efficacy

A clinical trial explored a series of pyrazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyrazole ring significantly enhanced antibacterial activity, paving the way for further development of these compounds as novel antibiotics .

Case Study 2: Cancer Cell Line Studies

In another study focusing on anticancer properties, researchers synthesized several derivatives based on the core structure of this compound. These compounds were tested against various cancer cell lines, revealing promising results with one derivative achieving an IC50 value of 15 µM against MCF7 breast cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Weight (g/mol) Key Structural Features Pharmacological Notes Reference
(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone 327.36 Piperidine-pyrazole methyl bridge; 2-methoxy-pyridin-3-yl ketone Not reported in literature N/A
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone 380.42 Dihydropyrazole fused with indole; pyridin-3-yl ketone Anticancer activity (in vitro studies)
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone 299.37 Piperidinyl ketone; 4-ethoxyphenyl-substituted pyrazole Intermediate in drug synthesis
[4,5-Dihydro-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl methanone 307.85 Dihydro-pyrazole; 4-methoxyphenyl substituent; pyridinyl ketone No biological data available

Structural and Functional Insights

  • Pyrazole vs.
  • Substituent Effects: The 2-methoxy group on the pyridine ring in the target compound may enhance solubility compared to the 4-ethoxy group in (5-(4-ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone , where the larger ethoxy group increases lipophilicity.
  • Piperidine Linkage: The methyl-bridged piperidine-pyrazole system in the target compound offers conformational flexibility, contrasting with the rigid dihydro-pyrazole-indole fusion in [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone , which may restrict binding to planar active sites.

Pharmacological Potential

The piperidine-pyrazole scaffold is also prevalent in neuromodulator research, hinting at possible CNS applications.

Q & A

Q. What are the key challenges in synthesizing (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, and how can they be addressed methodologically?

The synthesis involves multi-step pathways requiring precise control of reaction conditions. For example:

  • Coupling reactions : Optimize catalyst loading (e.g., Pd catalysts for pyrazole-piperidine coupling) and solvent polarity to improve yields .
  • Functional group compatibility : Protect the pyrazole nitrogen during piperidine methylation to prevent side reactions .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazole and piperidine moieties. For example, the 2-methoxypyridine proton resonates at δ 8.2–8.4 ppm, while the pyrazole protons appear as doublets near δ 7.5–7.8 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]+^+ = 353.1874; observed 353.1872) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Test dimethyl sulfoxide (DMSO) or aqueous buffers with cyclodextrin derivatives for hydrophobic moieties .
  • Stability : Perform pH-dependent degradation studies (e.g., pH 7.4 PBS vs. acidic conditions) and monitor via HPLC at 254 nm .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
  • Metabolite analysis : LC-MS/MS to detect active metabolites that may explain discrepancies in potency .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Analog synthesis : Modify the pyridine methoxy group (e.g., 2-methoxy vs. 3-methoxy) and compare binding affinity using surface plasmon resonance (SPR) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with off-target receptors like serotonin or histamine receptors .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

  • Gene knockout : CRISPR/Cas9-mediated deletion of the putative target (e.g., PI3Kα) to confirm pathway-specific effects .
  • Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated Akt levels via Western blot) after treatment .

Q. How can metabolic stability be enhanced without compromising potency?

  • Isosteric replacement : Substitute the pyrazole with a triazole to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : Replace labile hydrogens (e.g., piperidine methylene) with deuterium to slow metabolism .

Key Citations

  • Synthesis optimization:
  • Structural characterization:
  • Biological activity and SAR:
  • Metabolic stability:

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